molecular formula C13H9NO2 B6375497 2-Cyano-5-(2-hydroxyphenyl)phenol CAS No. 1261900-84-8

2-Cyano-5-(2-hydroxyphenyl)phenol

Cat. No.: B6375497
CAS No.: 1261900-84-8
M. Wt: 211.22 g/mol
InChI Key: KTFLRXTZKPWIRL-UHFFFAOYSA-N
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Description

2-Cyano-5-(2-hydroxyphenyl)phenol is an organic compound with the molecular formula C13H9NO2. It is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(2-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the preparation of salicylaldoxime, followed by dehydration and hydrolytic-acidification reactions. The dehydration step typically uses an anhydride as a dehydrating agent, while the hydrolytic-acidification reaction employs a 10-30% alkaline solution at temperatures ranging from 100 to 150°C .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and green synthesis protocols. For example, the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent has been developed as a mild, green, and highly efficient method .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(2-hydroxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

2-Cyano-5-(2-hydroxyphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2-hydroxyphenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-5-(2-hydroxyphenyl)phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a cyano group and a hydroxyl group on a biphenyl structure makes it a versatile compound for various applications.

Properties

IUPAC Name

2-hydroxy-4-(2-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c14-8-10-6-5-9(7-13(10)16)11-3-1-2-4-12(11)15/h1-7,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFLRXTZKPWIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684621
Record name 2',3-Dihydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-84-8
Record name 2',3-Dihydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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